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Compound of Interest

Compound Name: Fmoc-L-Lys(Nvoc)-OH

Cat. No.: B2743230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of Nα-Fmoc-Nε-Nvoc-L-lysine (Fmoc-L-Lys(Nvoc)-OH), a key building block in synthetic

peptide chemistry. Due to the limited availability of specific experimental spectra in public

databases, this document outlines the expected spectroscopic characteristics based on the

constituent chromophores and provides detailed, generalized protocols for their determination.

Introduction
Fmoc-L-Lys(Nvoc)-OH is a derivative of the amino acid L-lysine, orthogonally protected at the

α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ε-

amino group with the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group. This protection

scheme is particularly valuable in solid-phase peptide synthesis (SPPS) for the precise

incorporation of lysine, allowing for subsequent site-specific modifications or the synthesis of

caged peptides. The Nvoc group can be selectively cleaved using UV light, typically around

350 nm, providing spatio-temporal control over peptide activation.[1]

A thorough understanding of the spectroscopic properties of this compound is essential for its

characterization, purity assessment, and effective use in synthesis. This guide covers its

expected properties in UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS).
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Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for Fmoc-L-
Lys(Nvoc)-OH. These predictions are based on the known spectral characteristics of the Fmoc

and Nvoc chromophores.

Table 1: Predicted UV-Visible Spectroscopic Data

Parameter Expected Value Solvent Notes

λmax 1 ~265 nm
Methanol or

Acetonitrile

Characteristic of the

fluorenyl group of

Fmoc.

λmax 2 ~290 nm
Methanol or

Acetonitrile

Characteristic of the

fluorenyl group of

Fmoc.

λmax 3 ~301 nm
Methanol or

Acetonitrile

Characteristic of the

fluorenyl group of

Fmoc.

λmax 4 ~350 nm
Methanol or

Acetonitrile

Characteristic of the

nitro-aromatic system

of the Nvoc group.

This peak is crucial for

photolysis.

Molar Extinction

Coefficient (ε) at ~350

nm

~5,000 M-1cm-1
Methanol or

Acetonitrile

Approximate value;

requires experimental

determination.

Table 2: Predicted Fluorescence Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2743230?utm_src=pdf-body
https://www.benchchem.com/product/b2743230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Expected Value Solvent Notes

Excitation Wavelength

(λex)
~301 nm

Methanol or

Acetonitrile

Corresponding to one

of the Fmoc

absorption maxima.

Emission Wavelength

(λem)
~320-330 nm

Methanol or

Acetonitrile

The Fmoc group is

fluorescent, but the

Nvoc group may

cause quenching.

Table 3: Predicted 1H and 13C NMR Chemical Shifts

Solvent: DMSO-d6. Shifts are predicted relative to TMS at 0 ppm.

Assignment
Expected 1H Chemical Shift

(δ, ppm)

Expected 13C Chemical

Shift (δ, ppm)

Lysine α-CH 3.8 - 4.2 ~55

Lysine β-CH2 1.5 - 1.8 ~30

Lysine γ-CH2 1.2 - 1.5 ~23

Lysine δ-CH2 1.3 - 1.6 ~29

Lysine ε-CH2 2.9 - 3.2 ~40

Fmoc CH, CH2 4.2 - 4.4 ~47 (CH), ~66 (CH2)

Fmoc Aromatic CH 7.2 - 7.9 120, 125, 127, 128, 141, 144

Nvoc Aromatic CH 7.0 - 7.7 108, 110, 148, 153

Nvoc Methoxy (OCH3) ~3.9 (two singlets) ~56

Nvoc Methylene (CH2) ~5.5 ~64

Carboxyl C=O - ~174

Urethane C=O (Fmoc & Nvoc) - ~156

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted Mass Spectrometry Data

Ionization Mode Adduct Expected m/z Notes

ESI (+) [M+H]+ 608.61

Based on Molecular

Weight of 607.61

g/mol .[2]

ESI (+) [M+Na]+ 630.59
Common adduct

observed in ESI-MS.

ESI (+) [M+K]+ 646.56
Common adduct

observed in ESI-MS.

ESI (-) [M-H]- 606.59
Deprotonated

molecular ion.

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of Fmoc-L-
Lys(Nvoc)-OH.

UV-Visible Spectrophotometry
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).

Materials:

Fmoc-L-Lys(Nvoc)-OH

Spectrophotometric grade methanol or acetonitrile

Quartz cuvettes (1 cm path length)

UV-Visible spectrophotometer

Procedure:
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Stock Solution Preparation: Accurately weigh approximately 5-10 mg of Fmoc-L-Lys(Nvoc)-
OH and dissolve it in a known volume (e.g., 10.00 mL) of methanol to create a stock solution

of known concentration.

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a

working solution with an expected absorbance between 0.5 and 1.5 at the λmax.

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at

least 30 minutes.

Blanking: Fill a quartz cuvette with the solvent (methanol or acetonitrile) and place it in the

reference holder. Use this to perform a baseline correction or "zero" the instrument across

the desired wavelength range.

Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and

place it in the sample holder.

Spectrum Acquisition: Scan the sample from 200 nm to 500 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-

Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at the Nvoc-specific λmax

(~350 nm).

Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra.

Materials:

Fmoc-L-Lys(Nvoc)-OH

Spectroscopic grade methanol or acetonitrile

Quartz fluorescence cuvettes

Spectrofluorometer

Procedure:
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Sample Preparation: Prepare a dilute solution of Fmoc-L-Lys(Nvoc)-OH (e.g., 1-10 µM) in

methanol or acetonitrile. The concentration should be low to avoid inner filter effects.

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

Excitation Spectrum: Set the emission monochromator to the expected emission maximum

(~325 nm) and scan the excitation monochromator from 250 nm to 315 nm. The resulting

spectrum should resemble the absorption spectrum of the Fmoc group.

Emission Spectrum: Set the excitation monochromator to the determined excitation

maximum (e.g., ~301 nm). Scan the emission monochromator from the excitation

wavelength +10 nm (e.g., 311 nm) to 450 nm.

Data Analysis: Record the excitation and emission maxima (λex and λem).

NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

Materials:

Fmoc-L-Lys(Nvoc)-OH (5-10 mg for 1H, 20-50 mg for 13C)

Deuterated solvent (e.g., DMSO-d6)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of

the deuterated solvent directly in the NMR tube.

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to ensure a homogeneous magnetic field.

1H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

13C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Data Analysis: Integrate the peaks in the 1H spectrum and assign all proton and carbon

signals to the molecular structure.

Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition.

Materials:

Fmoc-L-Lys(Nvoc)-OH

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Volatile acid (e.g., formic acid)

High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard

to ensure high mass accuracy.
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Sample Infusion: Introduce the sample into the ion source via direct infusion or through an

LC system.

Spectrum Acquisition: Acquire spectra in both positive and negative ion modes over a

relevant m/z range (e.g., 100-1000).

Data Analysis: Identify the m/z value of the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-).

Compare the measured accurate mass to the theoretical mass to confirm the elemental

formula.

Visualized Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and

the relationship between the chemical structure and its spectroscopic outputs.

Diagram 1: General Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

Weigh & Dissolve
Fmoc-L-Lys(Nvoc)-OH

UV-Vis Spectrophotometry Fluorescence Spectroscopy NMR Spectroscopy
(1H & 13C)

Mass Spectrometry
(HRMS)

λmax, ε λex, λem Chemical Shifts (δ),
Structure Confirmation

Accurate Mass,
Formula Confirmation

Purity & Identity
Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2743230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for characterizing Fmoc-L-Lys(Nvoc)-OH.

Diagram 2: Structure-Spectra Relationship
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Caption: How molecular components relate to spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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